molecular formula C15H31NOS B11708469 Propanamide, 3-(dodecylthio)- CAS No. 21790-36-3

Propanamide, 3-(dodecylthio)-

Cat. No.: B11708469
CAS No.: 21790-36-3
M. Wt: 273.5 g/mol
InChI Key: QAUOEZAIEDZYKK-UHFFFAOYSA-N
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Description

Propanamide, 3-(dodecylthio)- is an organic compound with the molecular formula C15H31NOS It is a derivative of propanamide, where a dodecylthio group is attached to the third carbon of the propanamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of propanamide, 3-(dodecylthio)- typically involves the reaction of propanamide with a dodecylthio compound. One common method is the nucleophilic substitution reaction, where the dodecylthio group is introduced to the propanamide molecule. The reaction conditions often include the use of a suitable solvent, such as dichloromethane, and a base, such as sodium hydroxide, to facilitate the substitution reaction.

Industrial Production Methods

In an industrial setting, the production of propanamide, 3-(dodecylthio)- can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of catalysts, such as palladium or platinum, can also enhance the efficiency of the reaction.

Chemical Reactions Analysis

Types of Reactions

Propanamide, 3-(dodecylthio)- can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding amine.

    Substitution: The dodecylthio group can be substituted with other functional groups, such as halogens or alkyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Halogenating agents like bromine or chlorine can be used for substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Halogenated or alkylated derivatives.

Scientific Research Applications

Propanamide, 3-(dodecylthio)- has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound has potential antibacterial properties and can be used in the development of new antibiotics.

    Medicine: It is being studied for its potential use in drug delivery systems due to its amphiphilic nature.

    Industry: The compound can be used as a surfactant in various industrial applications, including detergents and emulsifiers.

Mechanism of Action

The mechanism of action of propanamide, 3-(dodecylthio)- involves its interaction with cellular membranes. The dodecylthio group allows the compound to integrate into lipid bilayers, disrupting membrane integrity and leading to cell lysis. This property is particularly useful in its antibacterial applications, where it targets bacterial cell membranes.

Comparison with Similar Compounds

Similar Compounds

    Propanamide: The parent compound without the dodecylthio group.

    Propanamide, 3-(methylthio)-: A similar compound with a shorter alkyl chain.

    Propanamide, 3-(ethylthio)-: Another derivative with a slightly longer alkyl chain than the methylthio derivative.

Uniqueness

Propanamide, 3-(dodecylthio)- is unique due to its long dodecylthio chain, which imparts distinct amphiphilic properties. This makes it particularly effective as a surfactant and in disrupting lipid membranes, setting it apart from its shorter-chain analogs.

Properties

CAS No.

21790-36-3

Molecular Formula

C15H31NOS

Molecular Weight

273.5 g/mol

IUPAC Name

3-dodecylsulfanylpropanamide

InChI

InChI=1S/C15H31NOS/c1-2-3-4-5-6-7-8-9-10-11-13-18-14-12-15(16)17/h2-14H2,1H3,(H2,16,17)

InChI Key

QAUOEZAIEDZYKK-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCSCCC(=O)N

Origin of Product

United States

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